molecular formula C17H19ClN2O5S2 B2559654 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 951485-15-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2559654
CAS No.: 951485-15-7
M. Wt: 430.92
InChI Key: KSNATEZIDRCIJY-UHFFFAOYSA-N
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Description

Research Compound Identification: N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative provided as a solid research chemical. It has the CAS Registry Number 951485-15-7 and a molecular formula of C 17 H 19 ClN 2 O 5 S 2 , with a molecular weight of 430.9 g/mol . Chemical Structure and Features: This compound features a 4-methoxy-3-methylbenzenesulfonamide group linked through a sulfonamide bridge to a phenyl ring substituted with both a chloro group and a 1,1-dioxidoisothiazolidine moiety. The isothiazolidine ring system in its 1,1-dioxidized (sulfone) form is a significant structural feature that influences its electronic properties and potential for molecular interactions . Primary Research Applications and Value: While the specific biological profile of this compound is under investigation, its core structure is of significant interest in medicinal chemistry and antiviral research. Compounds containing the 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl-sulfonamide scaffold have been identified in scientific studies as key structural motifs in the development of novel inhibitors . Research published in Journal of Medicinal Chemistry has demonstrated that molecules with this general structural framework can function as potent, broad-spectrum, allosteric inhibitors of alphavirus nsP2 helicase (nsP2hel), a essential enzyme for viral replication . These inhibitors have shown nanomolar antiviral activity against pathogens including chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV) . Consequently, this compound serves as a valuable chemical building block for researchers exploring new therapeutic strategies against emerging viral threats and for studying the biochemistry of helicase enzymes. Mechanism of Action Insights: Based on studies of structurally related compounds, the mechanism of action is hypothesized to involve allosteric inhibition of viral helicases. Biochemical analyses indicate that such analogs act in a noncompetitive manner with respect to ATP, binding to an allosteric site on the nsP2hel protein to suppress its ATPase and RNA unwindase activities, which are crucial for viral RNA synthesis . This direct-binding, allosteric mechanism makes it a useful tool compound for probing helicase function and viral replication cycles. Handling and Regulatory Information: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment and under relevant safety guidelines.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S2/c1-12-10-14(5-7-17(12)25-2)27(23,24)19-13-4-6-15(18)16(11-13)20-8-3-9-26(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNATEZIDRCIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O4SC_{18}H_{18}ClN_{3}O_{4}S. The compound features several key structural components:

  • Chloro-substituted phenyl group : Enhances reactivity and biological interaction.
  • Dioxidoisothiazolidin moiety : Contributes to the compound's pharmacological properties.
  • Methoxy and methyl substituents : Influence the compound's solubility and stability.
PropertyValue
Molecular Weight425.9 g/mol
Melting PointNot available
SolubilityNot specified
DensityNot available

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the methylerythritol phosphate (MEP) pathway, which is critical for isoprenoid biosynthesis in bacteria and plants. This inhibition can lead to potential applications as an anti-infective agent or herbicide .
  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess significant antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections .

Study 1: Inhibition of IspF Enzyme

A study demonstrated that bis-sulfonamides similar to this compound showed micromolar inhibitory activity against the IspF enzyme from Plasmodium falciparum. This suggests a strong potential for developing new antimalarial drugs .

Study 2: Antimicrobial Testing

In a series of tests evaluating the antimicrobial activity of various thiazolidine derivatives, this compound exhibited notable activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the dioxidoisothiazolidin ring could enhance efficacy .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In vitro studies demonstrated that the compound effectively inhibits bacterial growth at low concentrations.
  • Molecular docking studies have identified potential binding sites on target enzymes, providing insight into its mechanism of action .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionIspF inhibition
AntimicrobialEffective against bacteria
Molecular InteractionBinding to enzymes

Scientific Research Applications

Anticancer Properties

Recent studies indicate that derivatives of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. For instance, compounds derived from similar structures have shown remarkable activity against multiple human tumor cell lines, including lung, colon, and breast cancers at low micromolar concentrations .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Reactions with Appropriate Reagents : The synthesis often employs reagents that facilitate the formation of the dioxidoisothiazolidin ring and the sulfonamide linkage.
  • Controlled Conditions : Maintaining specific temperature and pH levels is critical to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in medicinal chemistry:

  • Antitumor Evaluation : A study evaluated a series of sulfonamide derivatives for their cytotoxic activity against human cancer cell lines (HCT-116, MCF-7, HeLa). The findings indicated that certain derivatives exhibited significant cytotoxicity and selectivity against these cell lines .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of modified compounds based on their chemical structure. This approach aids in designing more effective anticancer agents by identifying structural features that enhance activity .

Comparison with Similar Compounds

Structural Analogues of Sulfonamides with Heterocyclic Moieties

(a) 4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide ()
  • Key Features :
    • Contains a 1,1-dioxidoisothiazolidin-3-one ring, similar to the target compound.
    • Substituted with a pyridinyl-ethyl group and N,2-dimethyl groups.
  • Synthesis : Likely involves Suzuki-Miyaura coupling (based on boronic acid intermediates in ) .
  • The absence of methoxy substituents reduces electron-donating effects compared to the target .
(b) N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE ()
  • Key Features :
    • Simplified structure with a chloroacetyl group and methanesulfonamide.
  • The chloroacetyl group may confer alkylating activity, a feature absent in the target compound .
(c) 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide ()
  • Key Features: Contains a benzimidazole core instead of isothiazolidinone. Substituted with 3-methoxybenzyl and 5,6-dimethyl groups.
  • Differentiation: Benzimidazoles are known for proton pump inhibition (e.g., omeprazole analogs), whereas isothiazolidinones may target redox-sensitive enzymes.

Sulfonamides with Triazole/Thione Moieties ()

Compounds 7–9 in are 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .

  • Key Features :
    • Triazole-thione cores with 2,4-difluorophenyl and sulfonylbenzene groups.
  • Differentiation: The triazole-thione system allows tautomerism (thiol ↔ thione), which may influence redox activity, unlike the stable isothiazolidinone dioxide in the target compound. Fluorine substituents enhance metabolic stability but reduce solubility compared to the target’s methoxy group .

Simplified Sulfonamide Derivatives ()

N-(4-Methoxyphenyl)benzenesulfonamide ():

  • Key Features :
    • Minimalist structure with a single methoxyphenyl-sulfonamide group.
  • Serves as a foundational model for studying sulfonamide bioactivity .

Spectroscopic Characterization

  • IR Spectroscopy: Absence of νS–H (~2500–2600 cm⁻¹) in the target compound confirms the stability of the isothiazolidinone dioxide ring, contrasting with thione tautomers in . νC=O bands (~1660–1680 cm⁻¹) in hydrazinecarbothioamides () are absent in the target, indicating successful cyclization .

Q & A

Basic: What are the critical steps in designing a synthesis route for this sulfonamide derivative?

Answer:
A robust synthesis route requires:

  • Selection of starting materials : Prioritize precursors with compatible functional groups (e.g., chlorophenyl and methoxybenzenesulfonamide moieties). For example, demonstrates the use of N-(2-(3-(4-methoxyphenyl)-2-oxooxazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide as a starting material for a related compound .
  • Reaction optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like sodium hydroxide for hydrolysis or coupling reactions. highlights the role of N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride (EDC) in activating carboxylic acids for amide bond formation .
  • Purification : Employ flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .

Advanced: How can researchers address inconsistent NMR data for sulfonamide derivatives with complex substituents?

Answer:
Discrepancies in NMR data often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups) or impurities. Mitigation strategies include:

  • 2D NMR techniques : HSQC and HMBC experiments resolve overlapping signals by correlating 1H^1H and 13C^{13}C nuclei. utilized 1H^1H-13C^{13}C correlation spectroscopy to assign chemical shifts for a structurally similar compound .
  • Variable-temperature NMR : Detect conformational changes by analyzing spectra at different temperatures (e.g., 25°C vs. 50°C).
  • Comparative analysis : Cross-reference data with crystallographic studies (e.g., ’s crystal structure of N-(4-methoxyphenyl)benzenesulfonamide) to validate assignments .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:
Key techniques include:

  • Infrared (IR) spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1145–1234 cm1^{-1}, as noted in ) .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For example, reported 1H^1H NMR chemical shifts at δ 1.42 (s, 6H, CH3_3) and δ 7.25–7.75 (aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight accuracy (e.g., HRMS m/z 401.1505 for a related sulfonamide in ) .

Advanced: What strategies optimize reaction yields for sulfonamide derivatives under varying conditions?

Answer:
Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation in ) improve coupling efficiency .
  • Solvent effects : Use ethanol or acetonitrile for polar intermediates; achieved 93% yield using ethanol as the solvent .
  • Temperature control : Higher temperatures (e.g., 80°C in ) accelerate hydrolysis but may require inert atmospheres to prevent decomposition .
  • Stoichiometric adjustments : Excess reagents (e.g., 1.5 mmol EDC in ) drive reactions to completion .

Basic: How does the isothiazolidin-1,1-dioxide ring influence the compound’s chemical reactivity?

Answer:
The 1,1-dioxidoisothiazolidine moiety:

  • Enhances electrophilicity : The sulfone group activates adjacent positions for nucleophilic substitution (e.g., para-chloro substitution in ’s 4-chloro-N-(3-hex-1-ynylphenyl)benzenesulfonamide) .
  • Stabilizes intermediates : The ring’s electron-withdrawing properties stabilize transition states in coupling reactions, as seen in ’s amide synthesis .
  • Affords bioactivity : Sulfone-containing analogs (e.g., ’s Hedgehog Antagonist VIII) often exhibit enhanced binding to target proteins .

Advanced: How should researchers validate contradictory bioactivity results across assay models?

Answer:
Address contradictions via:

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests to confirm mechanism-specific effects .
  • Compound stability checks : Use LC-MS to verify integrity under assay conditions (e.g., ’s Pfmk inhibitor studies) .
  • Dose-response validation : Replicate results across multiple concentrations to rule out assay-specific artifacts.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of chloro or sulfonamide vapors (refer to ’s safety data for related compounds) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal, as per ’s guidelines .

Advanced: How can computational modeling aid in predicting this compound’s physicochemical properties?

Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO levels) to assess redox stability.
  • Molecular docking : Simulate interactions with target proteins (e.g., ’s 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide binding analysis) .
  • Solubility prediction : Use tools like ALOGPS to estimate logP and aqueous solubility based on substituent effects .

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